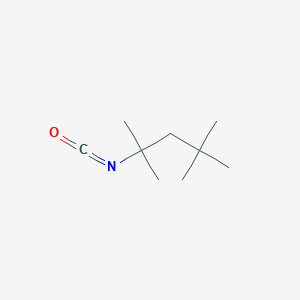
Alanyllactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyllactate is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and physiology. This compound is a derivative of lactate, which is a byproduct of anaerobic metabolism in the body. Alanyllactate is formed when alanine is added to lactate, resulting in the formation of a dipeptide. In
Aplicaciones Científicas De Investigación
Hyperlactatemia Studies
Hyperlactatemia in Infants Exposed to Antiretrovirals
A study by Noguera et al. (2004) focused on infants exposed to antiretrovirals, observing hyperlactatemia and hyperalaninemia, indicating chronic mitochondrial injury. The study highlights the self-limited nature of these conditions in children exposed to nucleoside analogues (Noguera et al., 2004).
Lactate and Alanine in HIV Treatment
Another study by Lonergan et al. (2000) identified hyperlactatemia associated with abdominal symptoms in HIV-infected patients receiving nucleoside analogue combination regimens. This study extends understanding of nucleoside analogue-induced lactic acidosis/hepatic steatosis syndrome (Lonergan et al., 2000).
Enantioseparation Applications
- Chiral Separation in Analytical Chemistry: Stavrou et al. (2015) explored the use of cyclofructans and amino acid ester-based ionic liquid, including D-Alanine tert butyl ester lactate, for the enantioseparation of certain compounds. This study contributes to the field of chiral separation in analytical chemistry (Stavrou, Breitbach, & Kapnissi-Christodoulou, 2015).
Antifungal and Anticancer Applications
Antifungal Activity
Research by Zhang et al. (2022) identified a novel macrolactam, oxalactam A, from Penicillium oxalicum, demonstrating potent anti-Rhizoctonia solani activity. This finding is significant in developing new fungicides (Zhang et al., 2022).
Cancer Research
Chun et al. (2015) demonstrated that alantolactone, a sesquiterpene lactone, exhibits potent anticancer activity in breast cancer cells by suppressing STAT3 activation. This highlights the potential of sesquiterpene lactones in cancer treatment (Chun, Li, Cheng, & Kim, 2015).
Metabolic Biomarkers
- Prostate Cancer Biomarkers: A study by Tessem et al. (2008) evaluated lactate and alanine as metabolic biomarkers of prostate cancer. The significant increase in the concentration of both lactate and alanine in biopsy tissue containing cancer could be exploited in diagnostic imaging studies (Tessem et al., 2008).
Propiedades
Número CAS |
136577-07-6 |
|---|---|
Nombre del producto |
Alanyllactate |
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(7)6(10)11-4(2)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4-/m1/s1 |
Clave InChI |
QLYOONKPELZQGZ-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H](C(=O)O[C@H](C)C(=O)O)N |
SMILES |
CC(C(=O)OC(C)C(=O)O)N |
SMILES canónico |
CC(C(=O)OC(C)C(=O)O)N |
Otros números CAS |
136577-07-6 |
Sinónimos |
alanyl-lactate alanyllactate D-alanyl-D-lactate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



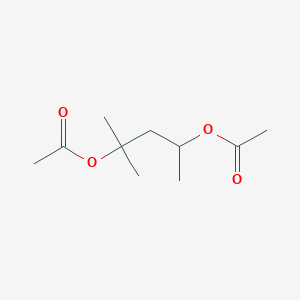
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
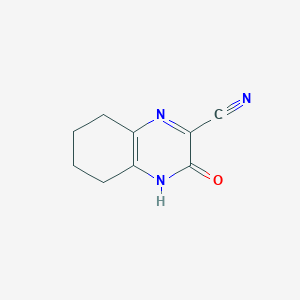
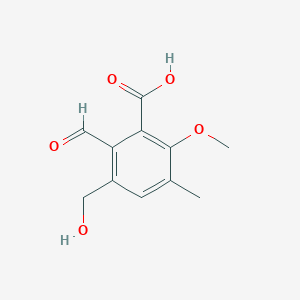
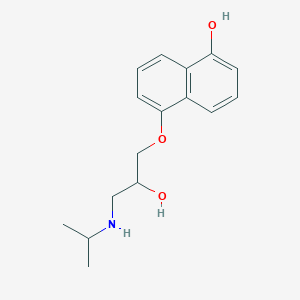
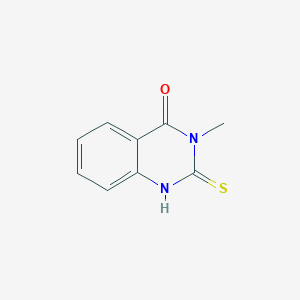
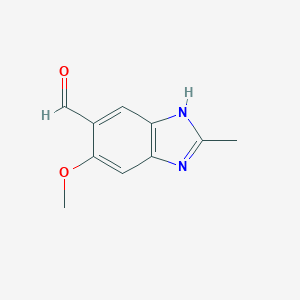
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

